molecular formula C16H24N2O3 B3237181 3-(Allyloxymethyl)-4-(2-morpholinoethoxy)aniline CAS No. 1381947-97-2

3-(Allyloxymethyl)-4-(2-morpholinoethoxy)aniline

Cat. No.: B3237181
CAS No.: 1381947-97-2
M. Wt: 292.37 g/mol
InChI Key: UJYGJLWVLDAFGS-UHFFFAOYSA-N
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Description

3-(Allyloxymethyl)-4-(2-morpholinoethoxy)aniline is an organic compound with a complex structure that includes an aniline core substituted with allyloxymethyl and morpholinoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxymethyl)-4-(2-morpholinoethoxy)aniline typically involves multi-step organic reactions. One common approach is to start with aniline and introduce the allyloxymethyl group through an alkylation reaction. The morpholinoethoxy group can be introduced via an etherification reaction using appropriate reagents and catalysts. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxymethyl)-4-(2-morpholinoethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the allyloxymethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

3-(Allyloxymethyl)-4-(2-morpholinoethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Allyloxymethyl)-4-(2-morpholinoethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The morpholinoethoxy group can enhance the compound’s solubility and bioavailability, while the allyloxymethyl group may facilitate binding to specific sites on the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Morpholinoethoxy)aniline: Similar in structure but lacks the allyloxymethyl group.

    4-(2-Morpholinoethoxy)aniline: Similar but with different substitution patterns on the aniline ring.

    3-(Allyloxymethyl)aniline: Lacks the morpholinoethoxy group.

Uniqueness

3-(Allyloxymethyl)-4-(2-morpholinoethoxy)aniline is unique due to the presence of both the allyloxymethyl and morpholinoethoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups can enhance the compound’s versatility in various applications compared to its analogs.

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)-3-(prop-2-enoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-8-20-13-14-12-15(17)3-4-16(14)21-11-7-18-5-9-19-10-6-18/h2-4,12H,1,5-11,13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYGJLWVLDAFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=C(C=CC(=C1)N)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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